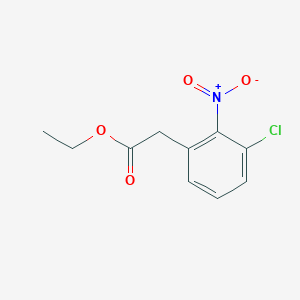
Ethyl 2-(3-chloro-2-nitrophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-chloro-2-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H10ClNO4 and its molecular weight is 243.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Applications
-
Anticancer Potential :
- Ethyl 2-(3-chloro-2-nitrophenyl)acetate has demonstrated the ability to inhibit the activity of multidrug-resistant cancer cell lines. This property suggests its potential as a therapeutic agent in overcoming drug resistance in cancer treatments. Ongoing studies are focused on elucidating its mechanisms of action and interactions with biological systems.
-
Chloride Channel Blocker :
- Research indicates that this compound acts as a chloride channel blocker, which could influence various cellular processes related to drug resistance. This mechanism may open avenues for developing new treatments for conditions where chloride channels play a critical role.
-
Pharmacological Effects :
- The structural components of this compound may contribute to various pharmacological effects, warranting further investigation into its potential therapeutic applications in areas such as pain management, inflammation reduction, and other medical conditions.
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the following applications:
-
Synthesis of Derivatives :
- The compound can be utilized to synthesize various derivatives that may exhibit enhanced biological activities or novel properties. For instance, modifications to the nitro or chloro substituents can lead to compounds with different reactivity profiles or pharmacological effects.
-
Research Tool :
- As a synthetic precursor, it can be used in the development of new chemical entities for drug discovery programs, particularly those targeting specific biological pathways influenced by chloride channels or other related mechanisms.
Future Research Directions
Further research on this compound is essential to fully understand its mechanisms of action and potential therapeutic applications. Key areas for future investigation include:
- Detailed studies on its interaction with chloride channels.
- Exploration of its efficacy in various disease models, particularly in cancer therapy.
- Development of novel derivatives for enhanced pharmacological properties.
Propriétés
Formule moléculaire |
C10H10ClNO4 |
|---|---|
Poids moléculaire |
243.64 g/mol |
Nom IUPAC |
ethyl 2-(3-chloro-2-nitrophenyl)acetate |
InChI |
InChI=1S/C10H10ClNO4/c1-2-16-9(13)6-7-4-3-5-8(11)10(7)12(14)15/h3-5H,2,6H2,1H3 |
Clé InChI |
QKFCFMRCEYUIDT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















